3-cyclohexyl-1-methyl-1H-pyrazol-4-amine
Description
Historical Development and Significance of Pyrazoles in Organic Synthesis
The field of heterocyclic chemistry owes a significant debt to the study of pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. mdpi.com A few years later, in 1889, Edward Buchner achieved the first synthesis of this aromatic heterocycle. mdpi.com One of the most classical and enduring methods for pyrazole (B372694) synthesis is the Knorr synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. numberanalytics.comchim.it
Since their discovery, pyrazoles have become a cornerstone of organic synthesis due to their versatile chemical properties and the diverse biological activities exhibited by their derivatives. numberanalytics.com The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. numberanalytics.comwikipedia.org Beyond medicine, pyrazole derivatives have found significant applications in agrochemicals as pesticides and herbicides, and in materials science for the development of novel materials like luminescent compounds and conducting polymers. numberanalytics.com The enduring importance of pyrazoles is demonstrated by the continuous development of new synthetic methodologies, including transition-metal-catalyzed reactions, photoredox reactions, and one-pot multicomponent processes. mdpi.com
Overview of Functionalized Pyrazoles: Focus on 4-Aminopyrazole Scaffolds
Among the vast family of pyrazole derivatives, aminopyrazoles represent a particularly important class of heterocycles in medicinal chemistry. chim.it The position of the amino group on the pyrazole ring—at C3, C4, or C5—gives rise to distinct isomers with different chemical and biological properties. mdpi.com 4-Aminopyrazoles, the focus of this article, have attracted considerable attention for their therapeutic potential. mdpi.com
The synthesis of 4-aminopyrazole scaffolds can be achieved through various methods, with the Knorr pyrazole synthesis being a prominent route. chim.it This often involves a two-step procedure starting from a 1,3-dicarbonyl compound that is first converted to an oxime derivative before the cyclization step with a hydrazine. chim.it Research has shown that 4-aminopyrazole derivatives are effective inhibitors of Janus kinases (JAKs), which are implicated in immunodeficiency diseases, inflammation, and cancers. nih.gov This has spurred the design and synthesis of novel 4-aminopyrazole derivatives as potent JAK inhibitors. nih.gov While 3- and 5-aminopyrazoles have been more extensively studied for anti-inflammatory and anticancer activities, 4-aminopyrazoles have shown promise as anticonvulsants, antioxidants, and coloring agents. mdpi.com
Structural and Electronic Features of Aminopyrazoles
The pyrazole ring possesses unique structural and electronic characteristics that contribute to its chemical behavior and biological activity. mdpi.com It contains two distinct nitrogen atoms: one is "pyrrole-like" (N1), with its lone pair of electrons participating in the aromatic system, while the other is "pyridine-like" (N2), with its lone pair not involved in resonance. mdpi.com This feature allows pyrazole to react with both acids and bases. mdpi.com Another key characteristic is prototrophic tautomerism, where the proton on the nitrogen atom can shift between the two nitrogen atoms. mdpi.com
The introduction of an amino group further influences the electronic properties of the pyrazole ring. In N-aminopyrazole, the amino group has been shown to be pyramidal. rsc.org The electronic interactions between the π electrons of the heterocyclic ring and metal ions are a key feature of pyrazole derivatives, making them effective ligands in coordination chemistry. nih.gov The presence of halogen atoms on aryl substituents of aminopyrazoles can modulate their lipophilicity, which can enhance their ability to diffuse through cell walls, a property exploited in the design of anti-tuberculosis agents. nih.gov
The table below summarizes some key structural features of aminopyrazoles.
| Feature | Description | Reference |
| Nitrogen Atoms | Contains a "pyrrole-like" N1 and a "pyridine-like" N2, influencing basicity and reactivity. | mdpi.com |
| Aromaticity | The five-membered ring is aromatic, contributing to its stability. | numberanalytics.com |
| Tautomerism | Exhibits prototrophic tautomerism, with the N-H proton shifting between N1 and N2. | mdpi.com |
| Amino Group Geometry | The amino group in N-aminopyrazole is pyramidal. | rsc.org |
| Electronic Interactions | The π electrons of the ring can interact with metal ions, making them good ligands. | nih.gov |
Rationale for Comprehensive Academic Investigation of 3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine
The specific compound, this compound, combines several structural features that make it a compelling subject for academic investigation. The rationale for its study is rooted in the established biological activities of related pyrazole derivatives, particularly in the realm of kinase inhibition.
The cyclohexyl group is a common substituent in kinase inhibitors, where it can occupy hydrophobic pockets in the enzyme's active site. acs.org For instance, a pyrazol-4-yl urea (B33335) derivative containing a cyclohexyl group, AT9283, was identified as a potent, multitargeted kinase inhibitor with activity against Aurora kinases. acs.org The replacement of a phenyl ring with a cyclohexyl group in that study resulted in a marginal increase in enzyme affinity for Aurora A and a tenfold increase for Aurora B. acs.org Furthermore, research into inhibitors of the hepatitis C virus NS5B polymerase has identified (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid derivatives as potent inhibitors. lookchem.com
The 4-aminopyrazole core is a well-established pharmacophore for kinase inhibitors. As mentioned, novel series of 4-aminopyrazole derivatives have been designed and synthesized as potent inhibitors of JAKs. nih.gov The substitution pattern on the pyrazole ring, including the N1-methyl group and the C3-cyclohexyl group, is crucial for modulating potency, selectivity, and pharmacokinetic properties. The investigation of this compound is therefore a logical step in the exploration of new chemical space for kinase inhibitors and other potential therapeutic agents. Its synthesis and biological evaluation can provide valuable structure-activity relationship (SAR) data to guide the design of next-generation pyrazole-based drugs.
The table below outlines the key structural motifs of this compound and their potential contributions to its biological activity, providing a clear rationale for its investigation.
| Structural Motif | Potential Significance | Related Research |
| 4-Aminopyrazole Core | Established pharmacophore for kinase inhibition. | Design of potent JAK inhibitors. nih.gov |
| Cyclohexyl Group | Can occupy hydrophobic pockets in enzyme active sites; known to enhance kinase inhibition. | AT9283, a multitargeted kinase inhibitor with a cyclohexyl moiety. acs.org |
| N1-Methyl Group | Influences solubility, metabolic stability, and receptor binding. | General medicinal chemistry principles. |
| C3-Substitution | The position and nature of substituents are critical for biological activity. | SAR studies of various pyrazole derivatives. |
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-1-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h7-8H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXDRIDVPCZCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Cyclohexyl 1 Methyl 1h Pyrazol 4 Amine
Retrosynthetic Disconnection Strategies for the Pyrazole (B372694) Core
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule to identify viable starting materials. For 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine, two primary disconnection strategies emerge based on established pyrazole syntheses.
The most common approach involves the disconnection of the pyrazole ring into a 1,3-dicarbonyl equivalent and a hydrazine (B178648) derivative. This strategy, rooted in the Knorr pyrazole synthesis, cleaves the N1-C5 and N2-C3 bonds. For the target molecule, this leads to two potential pathways:
Pathway A (Sequential Functionalization): Disconnection reveals methylhydrazine and a C3 building block containing the cyclohexyl group and a precursor to the C4-amine. A suitable precursor is a β-ketonitrile, such as 3-cyclohexyl-2-cyano-3-oxopropanal or a simpler equivalent like 3-cyclohexyl-3-oxopropanenitrile (B32226). This pathway introduces the N1-methyl group at the outset of the cyclization step.
Pathway B (Direct Alkylation): Disconnection yields hydrazine and the same β-ketonitrile precursor. This route forms the 3-cyclohexyl-1H-pyrazol-4-amine intermediate, which is then methylated in a separate, subsequent step.
A second retrosynthetic strategy is based on 1,3-dipolar cycloaddition reactions. rsc.org This approach involves disconnecting the N1-N2 and C3-C4 bonds, which could conceptually lead to a diazo compound and a suitably substituted alkene or alkyne. While powerful for certain substitution patterns, the construction of the specific precursors for this route can be more complex than for the condensation approach. rsc.orgthieme.de
Synthesis of Cyclohexyl-Substituted Pyrazole Precursors
The successful synthesis of the target compound hinges on the efficient preparation of a key intermediate: a pyrazole ring bearing a cyclohexyl group at the C3 position and an amino group (or a precursor) at C4. The most direct method for achieving this is the cyclocondensation reaction between a β-functionalized ketone and a hydrazine. chim.itmdpi.com
A highly effective precursor for the synthesis of 4-aminopyrazoles is a β-ketonitrile. chim.itbeilstein-journals.org The synthesis of the required 3-cyclohexyl-3-oxopropanenitrile can be achieved via a Claisen condensation between a cyclohexyl carboxylate ester (e.g., ethyl cyclohexanecarboxylate) and acetonitrile, promoted by a strong base like sodium hydride or lithium diisopropylamide (LDA).
Regioselectivity is a critical challenge when using unsymmetrical 1,3-dicarbonyl compounds with hydrazine, which can lead to the formation of two isomeric pyrazoles. mdpi.comnih.gov However, the use of β-ketonitriles provides a reliable method for controlling the regiochemical outcome.
The reaction of 3-cyclohexyl-3-oxopropanenitrile with hydrazine proceeds through a well-defined mechanism. The initial step is the nucleophilic attack of a hydrazine nitrogen atom on the highly electrophilic ketone carbonyl, rather than the nitrile carbon. Subsequent intramolecular cyclization occurs via the attack of the second hydrazine nitrogen onto the nitrile group, followed by tautomerization, to exclusively yield 5-amino-3-cyclohexyl-1H-pyrazole (which is a tautomer of 3-cyclohexyl-1H-pyrazol-5-amine). chim.it This inherent reactivity difference between the ketone and nitrile functionalities directs the cyclohexyl group to the C3 position with high fidelity.
Optimizing the formation of the pyrazole ring involves selecting the most efficient synthetic route and reaction conditions. While the classic Knorr synthesis using 1,3-diketones is robust, the β-ketonitrile route offers superior regiocontrol for producing aminopyrazoles. nih.govnih.gov Further optimization can be achieved by exploring various reaction conditions.
| Method | Key Precursors | Typical Conditions | Advantages | Disadvantages |
| β-Ketonitrile Condensation | 3-Cyclohexyl-3-oxopropanenitrile + Hydrazine | Acetic acid or ethanol, reflux | High regioselectivity for 5-aminopyrazole formation. chim.it | Requires synthesis of the β-ketonitrile precursor. |
| Knorr Synthesis | 1-Cyclohexyl-1,3-butanedione + Hydrazine | Acidic or basic catalysis, reflux | Utilizes readily available diketone precursors. | Potential for regioisomeric mixtures. mdpi.com |
| Multicomponent Synthesis | Cyclohexyl carboxylate + Acetonitrile + Hydrazine | One-pot reaction, often base-mediated | High atom economy and operational simplicity. beilstein-journals.orgnih.gov | Optimization can be complex; potential for side reactions. |
| From α,β-Unsaturated Ketones | Cyclohexyl-substituted chalcone (B49325) analogue + Hydrazine | Cu(OTf)₂ catalysis, oxidation step | Access to pyrazoline intermediates. mdpi.com | Requires an additional oxidation step to form the pyrazole. |
Interactive Data Table: Comparison of Pyrazole Ring Formation Methods
Strategies for N1-Methylation of the Pyrazole Ring System
Introduction of the methyl group at the N1 position can be accomplished either by direct alkylation of the pre-formed pyrazole ring or by using methylhydrazine during the initial ring formation. Both strategies must address the challenge of regioselectivity between the N1 and N2 positions of the pyrazole ring.
The direct methylation of 3-cyclohexyl-1H-pyrazol-4-amine with a methylating agent like methyl iodide or dimethyl sulfate (B86663) is a common strategy. However, this reaction can produce a mixture of N1- and N2-methylated isomers. The regiochemical outcome is influenced by steric hindrance from the C5 substituent (in this case, the amino group) and the electronic nature of the pyrazole ring. acs.org
Recent advances have led to methods that offer high regioselectivity. A systematic study demonstrated that N1-alkylation of 3-substituted pyrazoles can be achieved with high selectivity using a potassium carbonate base in DMSO. acs.org Conversely, other methodologies have been developed to favor N2-alkylation. For instance, magnesium-catalyzed alkylation has been shown to be highly regioselective for the N2 position. thieme-connect.comscite.ai This highlights the possibility of directing the methylation by careful selection of the catalyst and reaction conditions.
| Methylating System | Predominant Isomer | Typical Conditions | Notes |
| CH₃I / K₂CO₃ | N1 | DMSO, room temperature | Generally favors the less sterically hindered N1 position. acs.org |
| CH₃I / NaH | Mixture (N1/N2) | THF, 0 °C to reflux | Often results in poor selectivity without directing groups. |
| MgBr₂ / Bromoacetamide | N2 | THF, 25 °C | Catalyst coordination directs alkylation to the N2 position. thieme-connect.comscite.ai |
| α-Halomethylsilanes / CsF | N1 | Acetonitrile, then H₂O | Masked methylating agent provides high N1 selectivity. |
Interactive Data Table: Regioselectivity in Direct N-Alkylation of Pyrazoles
An alternative to direct alkylation is to use a substituted hydrazine, namely methylhydrazine, in the initial cyclocondensation step. beilstein-journals.orgnih.gov This approach incorporates the methyl group from the beginning of the synthesis.
When reacting an unsymmetrical precursor like 3-cyclohexyl-3-oxopropanenitrile with methylhydrazine, two regioisomeric products are possible: this compound and 5-cyclohexyl-1-methyl-1H-pyrazol-4-amine. The regioselectivity is governed by the initial condensation step. The reaction typically proceeds via attack of the more nucleophilic nitrogen of methylhydrazine (the methylated nitrogen) on the most electrophilic carbonyl carbon. The steric bulk of the cyclohexyl group can also influence the approach of the hydrazine, often directing the reaction to yield the desired 1,3-disubstituted product as the major isomer. However, the formation of a mixture of isomers is a common outcome that often necessitates chromatographic separation. nih.gov
Methodologies for C4-Amination of Pyrazoles
The introduction of an amino group at the C4 position of the pyrazole ring is a critical transformation for accessing key intermediates in medicinal chemistry. Various synthetic strategies have been developed to achieve this functionalization, ranging from classical multi-step sequences to modern catalytic and direct amination methods.
Reduction of Nitro-Pyrazole Precursors
A well-established and reliable method for introducing an amino group onto an aromatic or heteroaromatic ring is through the reduction of a corresponding nitro precursor. nih.gov This two-step sequence involves the initial nitration of the pyrazole core at the C4 position, followed by the reduction of the nitro group to the desired primary amine.
The synthesis would begin with the precursor 3-cyclohexyl-1-methyl-1H-pyrazole. Nitration under standard conditions (e.g., using a mixture of nitric acid and sulfuric acid) would yield 3-cyclohexyl-1-methyl-4-nitro-1H-pyrazole. The subsequent reduction of this nitro-pyrazole intermediate can be accomplished using a variety of reagents, offering flexibility based on substrate tolerance and desired reaction conditions. organic-chemistry.org
Commonly employed reduction methods include:
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. This method is highly efficient but may not be suitable for molecules containing other reducible functional groups.
Metal-Acid Systems: Classic reducing systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for nitro group reduction.
Hydride Reagents: While powerful, reagents like lithium aluminum hydride (LiAlH₄) are often too reactive. Milder alternatives such as those generated in situ, for instance from the reaction of potassium borohydride (B1222165) (KBH₄) with iodine (I₂), can generate BI₃ which has been shown to be an effective reductant for nitroarenes. organic-chemistry.org
Metal-Free Reductions: Modern methods aim to avoid heavy metals. The combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine provides a mild, metal-free option for reducing both aromatic and aliphatic nitro groups. organic-chemistry.org Another metal-free approach utilizes tetrahydroxydiboron (B82485) in water. organic-chemistry.org
The choice of reducing agent is crucial to ensure chemoselectivity and high yield of the final this compound.
Direct Electrophilic Amination Techniques
Direct C-H amination represents a highly atom-economical approach, avoiding the need for pre-functionalization of the pyrazole ring. However, direct functionalization of the C4 position of pyrazoles without directing groups remains a significant synthetic challenge. chemrxiv.org Most direct C-H amination methods for azaarenes favor the more electronically deficient C2 position. researchgate.net
Recent advancements in hypervalent iodine chemistry have shown promise for achieving C4 amination on fused N-heterocycles. chemrxiv.org These methods involve the in situ activation of the heterocycle with a bispyridine-ligated I(III)-reagent, rendering the C4 position susceptible to nucleophilic attack by an amine equivalent. chemrxiv.orgresearchgate.net While not yet demonstrated specifically for simple pyrazoles, this strategy represents a potential future direction for the direct synthesis of C4-aminopyrazoles.
Another approach involves the use of electrophilic amination reagents. nih.govacs.org These reagents, such as O-(4-nitrobenzoyl)hydroxylamine, can introduce an amino group onto a nucleophilic substrate. nih.gov For this to be effective at the C4 position of a pyrazole, the electronic nature of the ring would need to favor nucleophilic character at that site, which can be influenced by the substituents at other positions. This method often requires careful optimization to control regioselectivity and avoid N-amination of the pyrazole ring itself. acs.org
Metal-Catalyzed Amination Reactions at C4 (e.g., Buchwald-Hartwig type)
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful and versatile tools for forming C-N bonds. organic-chemistry.org This methodology has been successfully applied to the C4-amination of pyrazoles, providing a reliable route to compounds like this compound. nih.govnih.gov
The reaction involves the coupling of a C4-halopyrazole (e.g., 4-bromo- or 4-iodo-3-cyclohexyl-1-methyl-1H-pyrazole) with an amine source. The choice of catalyst, ligand, and base is critical for achieving high yields. nih.govresearchgate.net Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the catalytic cycle. organic-chemistry.orgnih.gov
A study on the C4-alkylation of 4-halo-1H-1-tritylpyrazoles demonstrated the efficacy of this approach. Using a palladium catalyst like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) with a ligand such as tBuDavePhos, various amines were successfully coupled to the C4 position of 4-bromopyrazole. nih.govresearchgate.net Copper(I) iodide (CuI) has also been used as a catalyst, particularly for alkylamines that are prone to β-hydride elimination with palladium catalysts. nih.govnih.gov
| Entry | Halogen (X) at C4 | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Br | Piperidine | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | 60 | nih.govresearchgate.net |
| 2 | Br | Morpholine | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | 67 | nih.govresearchgate.net |
| 3 | I | Cyclohexylamine | CuI | (±)-trans-1,2-Diaminocyclohexane | K₃PO₄ | 1,4-Dioxane | 84 | nih.gov |
| 4 | I | n-Butylamine | CuI | (±)-trans-1,2-Diaminocyclohexane | K₃PO₄ | 1,4-Dioxane | 79 | nih.gov |
This table presents data for the C4-amination of model 4-halopyrazole systems, demonstrating the general applicability of the method for the synthesis of the target compound.
For the synthesis of this compound, a suitable starting material would be 4-bromo-3-cyclohexyl-1-methyl-1H-pyrazole, which could be coupled with an ammonia (B1221849) equivalent, such as lithium bis(trimethylsilyl)amide or benzophenone (B1666685) imine followed by hydrolysis, using a palladium-catalyzed system. organic-chemistry.org
Cyclocondensation Approaches Utilizing Amine Equivalents
Instead of functionalizing a pre-formed pyrazole ring, cyclocondensation reactions build the heterocyclic core from acyclic precursors in a way that installs the required amino group at C4 simultaneously. These multicomponent reactions are highly efficient, often proceeding in a one-pot fashion to generate highly substituted aminopyrazoles. beilstein-journals.orgnih.gov
A common strategy involves the reaction of a hydrazine with a precursor containing a nitrile group, which ultimately becomes the C4-amino group. For instance, the three-component reaction of an aldehyde, malononitrile (B47326), and a hydrazine can yield 5-aminopyrazoles (which are tautomers of 4,5-dihydropyrazol-5-imines and can be considered amine equivalents). nih.gov
To synthesize the specific target this compound, a [3+2] cyclocondensation approach could be envisioned. One possible route involves the reaction between methylhydrazine and a functionalized three-carbon component that already contains the cyclohexyl group and a masked amino group (or its precursor, like a nitrile) at the appropriate positions. For example, a reaction of methylhydrazine with a β-ketonitrile bearing a cyclohexyl group could lead to the formation of the desired aminopyrazole core. A simple and direct synthesis of polysubstituted 4-aminopyrazoles from vinyl azides and hydrazines has also been developed, offering another potential cyclocondensation pathway. rsc.org
Purification and Isolation Techniques for this compound
Following the synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. For aminopyrazole derivatives, standard chromatographic and extraction techniques are typically effective.
Liquid-Liquid Extraction: An initial workup procedure often involves a liquid-liquid extraction. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove inorganic salts and water-soluble impurities. The pH of the aqueous layer may be adjusted to ensure the amine product remains in the organic phase.
Flash Column Chromatography: The most common method for purifying compounds of this type is flash column chromatography using silica (B1680970) gel as the stationary phase. mdpi.comresearchgate.net The polarity of the mobile phase is optimized to achieve good separation. For N-heterocyclic amines, a gradient elution using a mixture of a non-polar solvent like dichloromethane (B109758) (DCM) or hexane (B92381) and a polar solvent like methanol (B129727) (MeOH) or ethyl acetate (B1210297) is often employed. mdpi.comresearchgate.net The quality of the silica gel, including its purity and particle size distribution, is important for achieving high-resolution separations. obrnutafaza.hr
Crystallization: If the final product is a stable solid, crystallization from a suitable solvent or solvent mixture can be an effective final purification step to obtain a high-purity material.
The progress of the purification is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. After combining the pure fractions, the solvent is removed under reduced pressure to yield the isolated this compound.
Elucidation of Reaction Mechanisms and Synthetic Selectivity
Mechanistic Pathways Governing Pyrazole (B372694) Ring Annulation
The formation of the pyrazole ring, a process known as annulation, is most commonly achieved through the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govwikipedia.org For the synthesis of the 3-cyclohexyl-1-methyl-1H-pyrazole core, a plausible pathway involves the reaction of a β-ketonitrile or a 1,3-diketone bearing a cyclohexyl group with methylhydrazine.
The mechanism, often following the principles of the Knorr pyrazole synthesis, proceeds through several key steps:
Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of one of the nitrogen atoms of methylhydrazine onto one of the carbonyl carbons of the 1,3-dielectrophile. This initial step typically forms a hydrazone or an enamine intermediate. chim.it
Intramolecular Cyclization: The newly formed intermediate then undergoes an intramolecular cyclization. The remaining free nitrogen atom of the hydrazine moiety attacks the second electrophilic carbon center. This ring-closing step forms a non-aromatic, five-membered heterocyclic intermediate (a dihydropyrazole or pyrazoline). nih.gov
Dehydration/Aromatization: The final step is the elimination of a molecule of water (or another small molecule, depending on the exact precursors) to yield the stable, aromatic pyrazole ring.
The regioselectivity of this initial condensation is crucial. The reaction between an unsymmetrical 1,3-dicarbonyl compound, such as 1-cyclohexyl-1,3-butanedione, and methylhydrazine can potentially lead to two regioisomeric pyrazoles. The specific isomer formed (1,3-disubstituted vs. 1,5-disubstituted) is dictated by which nitrogen of methylhydrazine performs the initial attack and which carbonyl group is more reactive, a factor influenced by both steric and electronic effects.
Regiochemical Control in N1-Methylation Reactions
When the synthetic strategy involves methylating a pre-formed 3-cyclohexyl-1H-pyrazole, controlling the position of methylation is a significant challenge. The pyrazole ring contains two nitrogen atoms (N1 and N2), and direct alkylation often results in a mixture of N1- and N2-methylated isomers. Achieving high regioselectivity for the desired N1-methyl isomer is paramount.
The regiochemical outcome is influenced by several factors:
Steric Hindrance: The substituent at the C3 position (the cyclohexyl group) can sterically hinder the adjacent N2 atom, favoring alkylation at the less hindered N1 position.
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.
Reaction Conditions: The choice of base, solvent, and methylating agent plays a critical role. For instance, systematic studies on 3-substituted pyrazoles have shown that using a potassium carbonate/DMSO system can achieve regioselective N1-alkylation. acs.org
Methylating Agent: The size and nature of the alkylating agent are crucial. The development of sterically bulky α-halomethylsilanes as "masked" methylating reagents has been shown to dramatically improve the selectivity for N1-alkylation. researcher.lifenih.gov These reagents can achieve N1/N2 regioisomeric ratios of over 99:1 in some cases. researcher.lifenih.gov
The table below summarizes how the choice of reaction conditions can influence the regioselectivity of pyrazole methylation.
| Methylating Agent | Base | Solvent | Typical N1:N2 Ratio |
| Methyl Iodide (MeI) | K₂CO₃ | Acetonitrile | Variable, often poor selectivity |
| Dimethyl Sulfate (B86663) (DMS) | NaOH | Dichloromethane (B109758) | Moderate to good selectivity |
| α-Halomethylsilanes | CsF | Acetonitrile | >99:1 |
Stereochemical Considerations in the Cyclohexyl Moiety Introduction
The 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine molecule itself is achiral. The introduction of the cyclohexyl group, typically derived from a precursor like cyclohexanecarboxylic acid or a cyclohexyl-substituted ketone, does not create a stereocenter within the final structure.
The primary stereochemical aspect to consider is the conformation of the cyclohexyl ring. The cyclohexyl group is not planar and exists predominantly in a low-energy chair conformation. This conformation can have a steric impact on adjacent functional groups and influence the reactivity of the molecule in subsequent synthetic steps or its binding interactions in a biological context. However, in the context of the synthesis of the target compound, the introduction of the cyclohexyl moiety does not typically require specific stereocontrol, as it is an achiral fragment.
Detailed Mechanism of C4-Amination Reactions
The introduction of the amino group at the C4 position of the pyrazole ring is a critical transformation. Direct C-H amination is challenging, so this step is typically accomplished through the amination of a pre-functionalized pyrazole, most commonly a 4-halopyrazole (e.g., 4-bromo-3-cyclohexyl-1-methyl-1H-pyrazole). Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are among the most powerful methods for this purpose. nih.gov
The general mechanism for a palladium-catalyzed Buchwald-Hartwig amination involves a catalytic cycle:
Oxidative Addition: A low-valent palladium(0) complex reacts with the 4-halopyrazole, inserting into the carbon-halogen bond to form a square planar palladium(II) intermediate.
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium(II) center, often displacing a ligand. A base then deprotonates the coordinated amine to form a palladium amido complex.
Reductive Elimination: This is the key bond-forming step. The C4-carbon of the pyrazole and the nitrogen of the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.
The efficiency of the amination is highly dependent on the stability and reactivity of the intermediates in the catalytic cycle. The key intermediates are the Pd(II)-aryl complex formed after oxidative addition and the subsequent Pd(II)-amido complex. The structure of the phosphine (B1218219) ligand is crucial for stabilizing these intermediates and, most importantly, for promoting the final, often rate-limiting, reductive elimination step. A failure in reductive elimination can lead to catalyst deactivation and the formation of side products.
The success of the C4-amination is critically dependent on the specific combination of catalyst, ligand, base, and solvent.
Catalyst System: Both palladium and copper catalysts are used for C-N coupling reactions. nih.gov Palladium catalysts, such as Pd(dba)₂, are often highly effective, especially when paired with bulky, electron-rich phosphine ligands like tBuDavePhos. nih.gov Copper(I) iodide (CuI) has emerged as an effective catalyst for coupling with certain substrates, particularly alkylamines that possess a β-hydrogen, which can be challenging for some palladium systems. nih.gov
Ligands: For palladium catalysis, the choice of ligand is arguably the most critical parameter. Bulky phosphine ligands enhance the rate of both oxidative addition and reductive elimination while preventing catalyst decomposition.
Base: A non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) is required to deprotonate the amine, facilitating the formation of the palladium amido complex without competing in the reaction.
The following table presents a comparison of catalyst systems for C4-amination reactions on pyrazole scaffolds, based on reported findings. nih.gov
| Catalyst | Ligand | Substrate Type | Typical Yield |
| Pd(dba)₂ | tBuDavePhos | Aryl or Alkylamines (no β-H) | Good to Excellent (e.g., 60-67%) |
| CuI | None specified | Alkylamines (with β-H) | Moderate (e.g., 43%) |
| Pd(dba)₂ | tBuDavePhos | Alkylamines (with β-H) | Low (e.g., 7%) |
Factors Affecting Yield and Purity in Multi-Step Synthesis
Reaction Conditions: For each step—annulation, methylation, halogenation, and amination—parameters such as temperature, reaction time, and solvent must be finely tuned. For example, excessively high temperatures can lead to decomposition and byproduct formation, while incomplete reactions necessitate difficult purifications. afinitica.com
Purification of Intermediates: It is crucial to purify the product of each step before proceeding to the next. Impurities carried over from an earlier stage can inhibit catalysts, react in undesired ways in subsequent steps, and complicate the final purification of this compound. Techniques like column chromatography and recrystallization are often essential. truman.edu
Control of Isomer Formation: As discussed, the formation of the N2-methyl isomer during the methylation step is a primary concern for purity. Similarly, poor regioselectivity in the initial pyrazole synthesis can lead to isomeric impurities that are difficult to separate.
Catalyst Loading and Deactivation: In the C4-amination step, using the optimal catalyst loading is important for both cost and efficiency. Catalyst deactivation can lead to incomplete conversion, reducing the yield.
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of the 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. Key expected signals include:
A singlet for the N-methyl (N-CH₃) protons.
A singlet for the C5-proton on the pyrazole (B372694) ring.
A complex multiplet for the methine proton of the cyclohexyl group at the C3 position.
A series of multiplets for the methylene (B1212753) protons of the cyclohexyl ring.
A broad singlet for the amine (-NH₂) protons, which may exchange with deuterium (B1214612) in D₂O.
¹³C NMR and DEPT Spectroscopy: The carbon-13 NMR spectrum would show signals for each unique carbon atom. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. Quaternary carbons, such as C3 and C4 of the pyrazole ring, would be identified by their presence in the broad-band ¹³C spectrum and absence in the DEPT spectra.
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | 3.5 - 4.0 | Singlet |
| Pyrazole C5-H | 7.0 - 7.5 | Singlet |
| Cyclohexyl C1'-H | 2.5 - 3.0 | Multiplet |
| Cyclohexyl CH₂ | 1.2 - 2.0 | Multiplets |
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) | DEPT Signal |
|---|---|---|
| N-CH₃ | 35 - 40 | Positive |
| Pyrazole C3 | 150 - 160 | Absent |
| Pyrazole C4 | 120 - 130 | Absent |
| Pyrazole C5 | 135 - 145 | Positive |
| Cyclohexyl C1' | 35 - 45 | Positive |
To assemble the complete molecular structure, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, crucial for tracing the connectivity within the cyclohexyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. Key expected HMBC correlations would include the correlation between the N-methyl protons and the C5 and C4 carbons of the pyrazole ring, as well as correlations between the cyclohexyl C1'-proton and the pyrazole C3 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This would be particularly useful to confirm the spatial relationship between the N-methyl group and the C5-proton of the pyrazole ring.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural insights through fragmentation analysis.
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₇N₃), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value with a high degree of precision (typically within 5 ppm).
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the cyclohexyl group or cleavage of the pyrazole ring, providing further confirmation of the proposed structure.
Expected Fragmentation Ions in the Mass Spectrum of this compound
| Fragment | Description |
|---|---|
| [M - C₆H₁₁]⁺ | Loss of the cyclohexyl radical |
| [C₆H₁₁]⁺ | Cyclohexyl cation |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the key expected vibrational bands would include:
N-H stretching: The primary amine group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
C-H stretching: Aliphatic C-H stretching vibrations from the cyclohexyl and methyl groups would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrazole ring would be observed at slightly higher wavenumbers.
C=N and C=C stretching: The pyrazole ring contains C=N and C=C bonds, which would show characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.
N-H bending: The bending vibration of the amine group would be expected around 1600 cm⁻¹.
Expected Key FT-IR/Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 |
| Primary Amine (NH₂) | N-H Bend | ~1600 |
| Alkyl C-H | C-H Stretch | 2850 - 3000 |
| Pyrazole C-H | C-H Stretch | >3000 |
By integrating the data from these complementary spectroscopic techniques, a complete and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for further chemical and biological investigations.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
While the specific crystal structure of this compound is not publicly documented, analysis of closely related structures provides a strong basis for predicting its key structural features. For instance, studies on other cyclohexyl-substituted pyrazoles reveal that the cyclohexane (B81311) ring predominantly adopts a stable chair conformation to minimize steric and angle strain. nih.govnih.govunicamp.brdalalinstitute.com The pyrazole ring itself is expected to be essentially planar, a characteristic feature of this aromatic heterocyclic system. nih.gov
A representative example of crystallographic data for a related cyclohexyl-pyrazole derivative is presented below to illustrate the type of information obtained from an X-ray diffraction study.
| Parameter | Value for 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate nih.gov |
|---|---|
| Chemical Formula | C10H16N2O·H2O |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.5413 (3) |
| b (Å) | 7.3489 (2) |
| c (Å) | 12.3385 (3) |
| β (°) | 108.966 (1) |
| Volume (ų) | 1074.55 (5) |
| Z (Molecules per unit cell) | 4 |
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC)
Chromatography is a cornerstone of chemical analysis, essential for separating components of a mixture and determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly vital in the synthesis and quality control of pharmaceutical intermediates like this compound.
High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile organic compounds. For pyrazole derivatives, reversed-phase HPLC (RP-HPLC) is typically the method of choice. researchgate.netijcpa.in In this mode, a nonpolar stationary phase (such as C18 or phenyl-hexyl) is used with a polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netmdpi.com The addition of modifiers like trifluoroacetic acid to the mobile phase can improve peak shape and resolution, especially for basic compounds like aminopyrazoles. ijcpa.in The analyte is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the pyrazole ring exhibits strong absorbance. ijcpa.in This method allows for the accurate quantification of the main compound and the detection of impurities, which is critical for meeting regulatory specifications. researchgate.net
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For pyrazole derivatives, GC can be used to monitor reaction progress and detect volatile impurities or starting materials. mdpi.com The compound is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). Separation is based on the compound's boiling point and its interactions with the column's stationary phase. When coupled with a Mass Spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra, which can definitively identify the individual components of a mixture. mdpi.com For less volatile pyrazoles, derivatization may be employed to increase their volatility and thermal stability, making them amenable to GC analysis. americanpharmaceuticalreview.com
The table below summarizes typical chromatographic conditions used for the analysis of pyrazole derivatives, which would be applicable for developing a method for this compound.
| Technique | Parameter | Typical Conditions for Pyrazole Derivatives |
|---|---|---|
| RP-HPLC ijcpa.in | Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol / 0.1% Trifluoroacetic acid in Water (80:20) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 206 nm | |
| GC-MS mdpi.com | Column | Capillary column (e.g., HP-5MS, DB-5) |
| Carrier Gas | Helium | |
| Temperature Program | Gradient (e.g., 50°C hold for 2 min, ramp to 280°C) | |
| Detection | Mass Spectrometry (Electron Ionization) |
Theoretical and Computational Chemistry Investigations of 3 Cyclohexyl 1 Methyl 1h Pyrazol 4 Amine
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are pivotal in elucidating the electronic structure and molecular geometry of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine. These computational approaches provide a molecular-level understanding of the compound's properties and reactivity. DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in predicting the properties of pyrazole (B372694) derivatives. nih.govbohrium.comresearchgate.net Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties.
Ground State Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves optimizing the ground state geometry of this compound to find the most stable three-dimensional arrangement of its atoms. This process is typically performed using DFT methods with a suitable basis set, such as 6-311++G(d,p), which has been shown to provide reliable geometries for similar heterocyclic systems. mdpi.comuomphysics.net
Table 1: Representative Calculated Geometrical Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C3-C(cyclohexyl) | 1.51 Å |
| N1-N2 | 1.38 Å | |
| N1-C5 | 1.35 Å | |
| C4-N(amine) | 1.40 Å | |
| Bond Angle | N2-N1-C5 | 110.5° |
| C3-C4-C5 | 105.2° | |
| Dihedral Angle | C4-C3-C(cyclohexyl)-C(cyclohexyl) | 178.5° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, reflecting their nucleophilic character. The LUMO is likely distributed over the pyrazole ring. The HOMO-LUMO energy gap can be calculated using DFT, and this value is instrumental in predicting the molecule's behavior in chemical reactions and its potential for applications in materials science. youtube.com
Table 2: Representative Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Electrostatic Potential Surface (MESP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution within a molecule. dntb.gov.ua It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In the MESP of this compound, regions of negative potential (typically colored red) are expected around the nitrogen atoms of the pyrazole ring and the amino group, indicating their suitability for electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms.
Charge distribution analysis, often performed using methods like Mulliken population analysis, quantifies the partial atomic charges on each atom. This analysis provides a more detailed picture of the electronic landscape of the molecule. For instance, the nitrogen atoms of the pyrazole ring and the exocyclic amino group are expected to carry negative charges, while the carbon and hydrogen atoms will have varying degrees of positive charge.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Validation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated using the Gauge-Including Atomic Orbital (GIAO) method with DFT. nih.govbohrium.comresearchgate.net These calculations are highly dependent on the accuracy of the optimized geometry. nih.govbohrium.comresearchgate.net For this compound, theoretical predictions would help in the assignment of experimental NMR signals.
IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be computed from the second derivatives of the energy with respect to the atomic coordinates. jocpr.com These calculated frequencies correspond to the different vibrational modes of the molecule, such as N-H stretching of the amino group and C-H stretching of the cyclohexyl and methyl groups. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. mdpi.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.net The calculations can identify the nature of the electronic transitions, such as π→π* transitions within the pyrazole ring.
Table 3: Representative Predicted and Experimental Spectroscopic Data for this compound
| Spectrum | Feature | Predicted Value | Experimental Value (Hypothetical) |
| ¹³C NMR | C4-NH₂ | 145 ppm | 143 ppm |
| ¹H NMR | N-H | 4.5 ppm | 4.3 ppm |
| IR | N-H stretch | 3400 cm⁻¹ | 3380 cm⁻¹ |
| UV-Vis | λ_max | 250 nm | 255 nm |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational flexibility and the influence of the solvent environment.
For this molecule, MD simulations would be particularly useful for investigating the conformational dynamics of the cyclohexyl ring, such as ring-flipping, and the rotation of the C-C bond connecting the cyclohexyl and pyrazole rings. These simulations can provide information on the relative populations of different conformers and the energy barriers between them.
Furthermore, by including explicit solvent molecules (e.g., water) in the simulation box, MD can be used to study solvation effects. This would reveal how the solvent molecules arrange around the solute and how they influence its conformational preferences and dynamics. The analysis of radial distribution functions from the simulation can provide detailed information about the solvation shell structure.
Reaction Pathway Modeling and Transition State Analysis for Synthetic Rationalization
Computational chemistry can also be used to rationalize the synthesis of this compound by modeling the reaction pathways. This involves identifying the transition states and intermediates along the reaction coordinate and calculating their energies. Such studies can provide valuable insights into the reaction mechanism and help in optimizing the reaction conditions.
For example, the synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. Theoretical modeling of this reaction for the synthesis of this compound would involve locating the transition state for the cyclization step. The activation energy barrier calculated from the energy difference between the reactants and the transition state can indicate the feasibility of the proposed synthetic route. This type of analysis can aid in the design of more efficient synthetic strategies.
Quantitative Structure-Activity Relationship (QSAR) Model Development: Theoretical Descriptors and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. For this compound and its analogs, quantum chemical descriptors are derived using computational chemistry software. These descriptors provide detailed information about the electronic and geometric properties of the molecules.
The process typically begins with the optimization of the 3D structure of the molecule using methods like Density Functional Theory (DFT). From the optimized structure, a variety of descriptors can be calculated. These are broadly categorized as:
Electronic Descriptors: These describe the electronic characteristics of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and Mulliken population charges on individual atoms. These descriptors are crucial for understanding a molecule's reactivity and its ability to participate in electronic interactions.
Geometric Descriptors: These relate to the three-dimensional arrangement of the atoms. They include molecular volume, surface area, and specific bond lengths and angles.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.
| Descriptor Category | Example Descriptors | Significance |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Relate to reactivity and intermolecular interactions. |
| Geometric | Molecular Surface Area, Molecular Volume | Pertain to the size and shape of the molecule. |
| Topological | Wiener Index, Balaban Index | Describe molecular branching and connectivity. |
Once a set of descriptors has been calculated for a series of compounds with known biological activities, a QSAR model is developed using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The predictive power and robustness of the developed model must be rigorously validated. This is achieved through several statistical metrics:
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency and predictive ability of the model on the training set of compounds. A high q² value (typically > 0.5) indicates a good model.
External Validation: The model's ability to predict the activity of an external set of compounds (test set) that were not used in model development is evaluated. The predictive correlation coefficient (R²_pred) is a key metric here.
Other Statistical Parameters: The coefficient of determination (R²), which measures the goodness of fit, and the standard deviation of the error of prediction are also important indicators of a model's quality.
| Statistical Parameter | Typical Acceptable Value | Purpose |
| R² (Coefficient of Determination) | > 0.6 | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. |
| q² (Cross-validated R²) | > 0.5 | Assesses the predictive ability of the model for the training set. |
| R²_pred (Predictive R² for test set) | > 0.5 | Evaluates the model's ability to predict the activity of new compounds. |
Protein-Ligand Interaction Studies: Molecular Docking and Binding Energy Calculations (Theoretical)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like this compound might interact with a biological target, typically a protein.
Before docking can be performed, both the ligand (this compound) and the receptor (the target protein) must be prepared.
Ligand Preparation: This involves generating a 3D conformation of the ligand, assigning correct atom types and charges, and defining rotatable bonds.
Receptor Preparation: The 3D structure of the target protein is typically obtained from a repository like the Protein Data Bank (PDB). The preparation involves removing water molecules, adding hydrogen atoms, and defining the binding site. The binding site is the region of the protein where the ligand is expected to bind, often a catalytic site or a regulatory pocket.
Docking algorithms then explore various possible conformations of the ligand within the defined binding site of the receptor and score them based on a scoring function. The scoring function estimates the binding affinity. The result is a set of predicted binding poses, with the top-ranked pose representing the most likely binding mode.
Analysis of the top-ranked pose reveals key interactions between the ligand and the protein's amino acid residues. These interactions can include:
Hydrogen Bonds: These are crucial for specificity and affinity.
Hydrophobic Interactions: The nonpolar parts of the ligand interact with nonpolar residues of the protein.
Pi-Pi Stacking: Interactions between aromatic rings.
| Interaction Type | Description |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |
The insights gained from molecular docking are invaluable for lead optimization. By understanding the key interactions that contribute to binding, medicinal chemists can design new analogs of this compound with improved affinity and selectivity. For instance, if a hydrogen bond with a specific amino acid is identified as being important, modifications can be made to the ligand to strengthen this interaction. Conversely, if a part of the molecule is involved in unfavorable steric clashes with the protein, that part can be modified or removed. This iterative process of computational prediction and chemical synthesis is a cornerstone of modern drug discovery.
Derivatization and Functionalization Chemistry of 3 Cyclohexyl 1 Methyl 1h Pyrazol 4 Amine
Chemical Transformations of the Primary Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine at the C4 position makes it a potent nucleophile and a reactive site for numerous functionalization reactions. This reactivity is central to the synthetic utility of 4-aminopyrazoles, enabling the generation of a wide variety of derivatives. While specific literature on 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine is limited, its reactivity can be inferred from extensive studies on analogous 4-aminopyrazole structures.
The primary amine of 4-aminopyrazoles readily undergoes acylation and sulfonylation when treated with appropriate electrophilic reagents such as acyl chlorides, acid anhydrides, or sulfonyl chlorides. These reactions typically proceed in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct (HCl).
Acylation results in the formation of a stable amide linkage. This transformation is not only a common method for protecting the amino group but also for introducing varied substituents that can modulate the compound's physicochemical properties. For instance, reacting the amine with an acyl chloride (R-COCl) or anhydride (B1165640) ((RCO)₂O) yields the corresponding N-(pyrazol-4-yl)amide.
Sulfonylation with sulfonyl chlorides (R-SO₂Cl) yields sulfonamides. researchgate.netresearchgate.net The resulting pyrazole-based sulfonamides are a prominent class of compounds in medicinal chemistry. nih.gov The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. Depending on the reaction conditions and the stoichiometry of the reagents, both mono- and di-sulfonylation of the primary amine can occur. researchgate.net
| Reagent Class | Example Reagent | Product Type | Reference Compound |
| Acyl Chloride | Benzoyl chloride | Amide | 4-Amino-3-aryl-5-methoxymethyl-1H-pyrazole |
| Sulfonyl Chloride | p-Acetamidobenzenesulfonyl chloride | Sulfonamide | 4-Amino-3-aryl-5-methoxymethyl-1H-pyrazole |
| Sulfonyl Chloride | Toluenesulfonyl chloride | Sulfonamide | 4-Aminopyrazoles |
Introducing alkyl groups onto the primary amine can be achieved through direct alkylation or, more controllably, via reductive amination.
Direct Alkylation with alkyl halides is often challenging to control, as the initially formed secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts.
Reductive Amination provides a more efficient and selective method for synthesizing secondary and tertiary amines. wikipedia.orgorgoreview.commdma.ch This one-pot reaction involves the initial condensation of the primary amine with an aldehyde or a ketone to form an imine (or Schiff base) intermediate. libretexts.org This intermediate is then reduced in situ to the corresponding secondary amine without being isolated. mdma.ch Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the unreacted carbonyl compound. orgoreview.com By choosing the appropriate aldehyde or ketone, a wide variety of alkyl or arylalkyl substituents can be introduced.
| Carbonyl Compound | Reducing Agent | Product Type | Reference Compound |
| Various Aldehydes | Not specified | Secondary Amine (via Imine) | 4-Amino-5-phenyl-3-(trifluoromethyl)pyrazoles |
| Aromatic Aldehydes | NaBH₃CN | Secondary Amine | General Primary Amines |
| Aliphatic Ketones | NaBH(OAc)₃ | Secondary Amine | General Primary Amines |
The reaction of this compound with aldehydes or ketones under dehydrating conditions leads to the formation of N-(pyrazol-4-yl)imines, commonly known as Schiff bases. ekb.eg This condensation reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The formation of the C=N double bond is reversible, and the equilibrium can be driven towards the product by removing water from the reaction mixture. Pyrazole-containing Schiff bases are of significant interest due to their coordination chemistry and diverse biological activities. nih.gov
| Carbonyl Compound | Reaction Conditions | Product Type | Reference Compound(s) |
| Substituted Benzaldehydes | Methanol (B129727), Glacial Acetic Acid, Reflux | Schiff Base | 4-Amino antipyrine |
| 1-Aryl-5-chloro-1H-pyrazole-4-carbaldehyde | Ethanol, Reflux | Schiff Base | 5-Amino-1-aryl-pyrazole |
| Various Aromatic Aldehydes | Mild Conditions | Schiff Base | 5-Aminopyrazoles |
The primary amine functionality is a key precursor for the synthesis of urea (B33335), thiourea (B124793), and guanidine (B92328) derivatives, which are prominent scaffolds in medicinal chemistry. nih.govresearchgate.net
Ureation is typically achieved by reacting the aminopyrazole with an isocyanate (R-N=C=O). The nucleophilic amine adds across the C=N bond of the isocyanate to form the corresponding N,N'-disubstituted urea. Alternatively, reagents like 4-nitrophenyl chloroformate can be used to form an intermediate carbamate, which is then treated with ammonia (B1221849) or an amine to yield the final urea. semanticscholar.org
Thioureation follows a similar pathway, utilizing isothiocyanates (R-N=C=S) as the electrophilic partner to produce pyrazolyl thioureas. acs.orgrsc.org Acyl isothiocyanates, generated in situ from acyl chlorides and ammonium thiocyanate, can also be used to synthesize pyrazole (B372694) acyl thiourea derivatives. researchgate.net
Guanidination involves the conversion of the amine into a guanidine group. This can be accomplished using various guanidinylating agents, such as N,N′-bis-Boc-1H-pyrazole-1-carboxamidine or the highly efficient 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC). thieme-connect.comorganic-chemistry.orgorganic-chemistry.org The reaction with DMNPC, for example, proceeds via an intermediate nitroguanidine, which is subsequently reduced to the desired guanidine derivative. organic-chemistry.org
| Reaction Type | Reagent(s) | Product Type | Reference Compound(s) |
| Ureation | Isocyanates or 4-Nitrophenylchloroformate then NH₄OAc | Pyrazolyl Urea | 4-Amino-1,5-diarylpyrazoles |
| Thioureation | Isothiocyanates | Pyrazolyl Thiourea | 1,3-Diaryl-4-aminopyrazoles |
| Guanidination | 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | Pyrazolyl Guanidine | Various primary amines |
Like other aromatic primary amines, the amino group of 4-aminopyrazoles can be converted into a diazonium salt (RN₂⁺) upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). masterorganicchemistry.com Pyrazolyl-4-diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations.
The Sandmeyer reaction is a classic and powerful method for replacing the diazonium group with a halide (Cl⁻, Br⁻) or a pseudohalide (CN⁻) using a copper(I) salt catalyst (CuCl, CuBr, CuCN). wikipedia.orgorganic-chemistry.orgnih.gov This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org Other related transformations include:
Schiemann reaction: Replacement by fluoride (B91410) using fluoroboric acid (HBF₄).
Gattermann reaction: Replacement by halides using copper powder.
Replacement by iodide: Reaction with potassium iodide (KI), which does not require a copper catalyst. organic-chemistry.org
Replacement by hydroxyl: Heating the diazonium salt in an aqueous acidic solution to form a pyrazol-4-ol derivative.
These reactions provide a powerful synthetic route to introduce a wide range of substituents onto the C4 position of the pyrazole ring that are not easily accessible through other methods. organic-chemistry.orgrsc.org
| Reagent(s) | Product C4-Substituent | Reaction Name |
| 1. NaNO₂, HCl (0-5 °C) 2. CuCl | -Cl | Sandmeyer Reaction |
| 1. NaNO₂, HBr (0-5 °C) 2. CuBr | -Br | Sandmeyer Reaction |
| 1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN | -CN | Sandmeyer Reaction |
| 1. NaNO₂, HCl (0-5 °C) 2. KI | -I | Iododediazoniation |
| 1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, Δ | -OH | Hydrolysis |
Ring System Modifications and Peripheral Substituent Effects
The reactivity of the pyrazole ring in this compound towards electrophilic substitution is significantly influenced by the electronic nature of its substituents. The 4-amino group is a powerful activating group, increasing the electron density of the pyrazole ring through resonance, thereby making it more susceptible to electrophilic attack.
The directing effect of the substituents governs the regioselectivity of such reactions. In this molecule, the primary amino group at C4 strongly directs incoming electrophiles to the C5 position. The 1-methyl and 3-cyclohexyl groups are both electron-donating alkyl groups, which further enhance the electron density and activation of the ring. The bulky cyclohexyl group at C3 may exert some steric hindrance, further favoring substitution at the less hindered C5 position.
Common electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions could potentially occur at the C5 position. However, the high reactivity conferred by the amino group can lead to side reactions, such as oxidation, especially under harsh conditions (e.g., strong nitrating or sulfonating acids). Therefore, it is often necessary to protect the amino group, for example by acylation, before carrying out electrophilic substitution on the ring. The protecting group can then be removed by hydrolysis to regenerate the amine. This strategy moderates the activating effect of the amino group and prevents undesirable side reactions, allowing for controlled functionalization of the pyrazole core. byjus.com
Functionalization at C5 of the Pyrazole Ring
While the 4-amino group activates the pyrazole ring towards electrophilic attack, its presence at the C4 position directs substitution to the adjacent C5 carbon. This allows for the introduction of various functional groups, further expanding the chemical diversity of the scaffold.
Electrophilic Halogenation: The introduction of a halogen atom at the C5 position is a common strategy to create a versatile synthetic handle for further modifications, such as cross-coupling reactions. acs.org Direct C-H halogenation can be achieved using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS), providing an effective, metal-free protocol for synthesizing halogenated pyrazole derivatives. researchgate.netbeilstein-archives.org
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings. ijpcbs.comwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.netbohrium.comarkat-usa.org For this compound, this reaction is anticipated to proceed at the C5 position, yielding 4-amino-3-cyclohexyl-1-methyl-1H-pyrazole-5-carbaldehyde. This aldehyde is a valuable intermediate for synthesizing more complex heterocyclic systems. mdpi.com
| Reaction Type | Reagent(s) | Product Functional Group | Potential Product Name |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | -Br | 5-Bromo-3-cyclohexyl-1-methyl-1H-pyrazol-4-amine |
| Chlorination | N-Chlorosuccinimide (NCS) | -Cl | 5-Chloro-3-cyclohexyl-1-methyl-1H-pyrazol-4-amine |
| Iodination | N-Iodosuccinimide (NIS) | -I | 3-Cyclohexyl-5-iodo-1-methyl-1H-pyrazol-4-amine |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | -CHO | 4-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-5-carbaldehyde |
Introduction of Diverse Chemical Tags and Linkers
The primary amino group at the C4 position serves as an excellent nucleophilic site for the attachment of various chemical tags, linkers, and other functionalities. This is commonly achieved through N-acylation, N-sulfonylation, and reductive amination reactions.
N-Acylation and N-Sulfonylation: The 4-amino group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) to form stable amide and sulfonamide linkages, respectively. nih.gov These reactions are fundamental for attaching reporter groups, affinity tags, or linkers for conjugation to other molecules. For instance, reaction with p-acetamidobenzenesulfonyl chloride can yield sulfanilamide (B372717) derivatives. researchgate.netresearchgate.net
Reductive Amination: Reductive amination, or reductive alkylation, provides a direct method for forming C-N bonds, converting the primary amine into a secondary or tertiary amine. wikipedia.org The reaction involves the condensation of the 4-amino group with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). wikipedia.orgnih.gov This one-pot procedure is highly efficient for introducing a wide range of alkyl and aryl substituents. researchgate.net
| Reaction Type | Example Reagent | Linkage Formed | Functional Group Introduced |
|---|---|---|---|
| N-Acylation | Acetyl Chloride | Amide | -NH-C(O)CH₃ |
| N-Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | -NH-S(O)₂Ph |
| Reductive Amination | Benzaldehyde, NaBH₃CN | Secondary Amine | -NH-CH₂Ph |
| Urea Formation | Phenyl Isocyanate | Urea | -NH-C(O)NHPh |
Cycloaddition and Annulation Reactions for Fused Heterocyclic Systems
The aminopyrazole core is a privileged scaffold for the construction of fused bicyclic and polycyclic heterocyclic systems, many of which are analogues of purines and possess significant biological activity. nih.govresearchgate.net Through cycloaddition and annulation reactions, the pyrazole ring can be fused with other rings, such as pyrimidine (B1678525) or pyridine, by leveraging the reactivity of both the amino group and the ring atoms.
Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
Pyrazolo[1,5-a]pyrimidines are a well-known class of fused heterocycles with diverse applications. mdpi.comrsc.org The most common and versatile method for their synthesis is the cyclocondensation reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govresearchgate.net In this reaction, the 5-amino group and the endocyclic N1-nitrogen of the pyrazole act as a binucleophile, attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The subsequent intramolecular cyclization and dehydration lead to the formation of the fused pyrimidine ring. mdpi.comnih.gov A wide variety of substituents can be introduced at positions 2, 5, and 7 of the resulting pyrazolo[1,5-a]pyrimidine core by selecting the appropriate 1,3-dicarbonyl reagent.
| 1,3-Dicarbonyl Reagent | Resulting Substituents (R⁵, R⁷) | Fused Product Core Name |
|---|---|---|
| Acetylacetone (Pentane-2,4-dione) | R⁵ = CH₃, R⁷ = CH₃ | 2-Cyclohexyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine |
| Ethyl Acetoacetate | R⁵ = CH₃, R⁷ = OH | 2-Cyclohexyl-5-methyl-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one |
| Malondialdehyde | R⁵ = H, R⁷ = H | 2-Cyclohexyl-3-methylpyrazolo[1,5-a]pyrimidine |
| Diethyl Malonate | R⁵ = OH, R⁷ = OH | 2-Cyclohexyl-3-methylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione |
Exploration of Other Fused Ring Systems
Beyond the pyrazolo[1,5-a]pyrimidines, the this compound scaffold can be used to synthesize other important fused heterocyclic systems through different annulation strategies.
Pyrazolo[3,4-d]pyrimidines: This isomeric scaffold is a bioisostere of purine (B94841) and is found in numerous medicinally important compounds. ekb.egrsc.org Its synthesis from a 5-aminopyrazole often involves a multi-step sequence starting with functionalization at the C4 position. For instance, a Vilsmeier reaction can be employed to build the pyrimidine ring, leading to the pyrazolo[3,4-d]pyrimidine core. researchgate.net This class of compounds has been investigated for a range of therapeutic applications. nih.govnih.gov
Pyrazolo-pyridines: The annulation of a pyridine ring onto the pyrazole core gives rise to pyrazolo-pyridines, such as the pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[4,3-b]pyridine isomers. researchgate.netnih.govcdnsciencepub.com The synthetic strategy depends on the desired regiochemical outcome. For example, the reaction of 4-aminopyrazoles with malononitrile (B47326) can furnish aminopyrazolo[4,3-b]pyridines. researchgate.net These scaffolds are of interest in drug discovery due to their diverse biological activities. nih.govrsc.org
| Fused System | Typical Reagents/Strategy | Key Reaction Type |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Vilsmeier reagents, Formamide | Cyclocondensation |
| Pyrazolo[4,3-b]pyridine | Malononitrile, β-enaminones | Annulation |
| Pyrazolo[4,3-c]pyridazine | Diazotization followed by intramolecular cyclization | Diazotization/Cyclization |
Structure Activity Relationship Sar Studies: Mechanistic and Ligand Design Principles for 3 Cyclohexyl 1 Methyl 1h Pyrazol 4 Amine Derivatives
Systematic Modification of the Cyclohexyl Moiety and its Impact on Molecular Interactions
The substituent at the C3-position of the pyrazole (B372694) ring plays a significant role in defining the compound's interaction with target proteins, primarily by occupying a specific pocket in the binding site. The cyclohexyl group at this position imparts distinct lipophilic and steric characteristics.
The non-planar, saturated nature of the cyclohexyl ring introduces significant conformational considerations. In derivatives like 5-cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one, crystallographic studies have confirmed that the cyclohexane (B81311) ring predominantly adopts a low-energy chair conformation. nih.gov This conformational preference is critical as it dictates the spatial orientation of the entire moiety. The dihedral angle between the pyrazole and cyclohexane rings in such structures can significantly influence how the molecule fits into a binding pocket. nih.gov
The cyclohexyl group is a bulky, lipophilic moiety that typically engages with hydrophobic pockets within a receptor binding site. SAR studies on related pyrazole-based inhibitors have shown that the size and volume of such cycloalkyl groups are critical for potency. For instance, in one series of inhibitors, a cyclopentyl moiety at the C3(5) position exhibited similar activity to a phenyl group, whereas extending a cyclohexyl ring by a single methylene (B1212753) group led to a significant decrease in potency. duke.edu This suggests the existence of an optimal hydrophobic volume for the target's binding pocket.
The electronic nature of the cyclohexyl ring is primarily that of a non-polar, electron-donating alkyl group. Modifications, such as the introduction of electron-withdrawing or polar functional groups (e.g., hydroxyl, amino), would drastically alter its electronic and steric profile. Such changes can be used to explore potential polar interactions with the receptor, improve solubility, or fine-tune the electronic character of the pyrazole ring system.
The table below illustrates hypothetical modifications to the cyclohexyl ring and their potential impact on molecular interactions.
| Modification on Cyclohexyl Ring | Expected Conformational Preference | Potential Impact on Molecular Recognition |
| 4-Methyl (trans) | Equatorial methyl | Increased lipophilicity; probes for small hydrophobic pocket |
| 4-Hydroxy (trans) | Equatorial hydroxyl | Introduces H-bond donor/acceptor capability; may improve solubility |
| 4,4-Difluoro | N/A | Alters electronic profile (electron-withdrawing); may form halogen bonds |
| Replacement with Cyclopentyl | Envelope/Twist | Reduced steric bulk; tests pocket size limitations |
| Replacement with Adamantyl | Rigid Cage | Increased lipophilicity and steric bulk; probes for larger pockets |
Significance of the N1-Methyl Group for Directed Interactions and Scaffolding
The substitution on the N1 nitrogen of the pyrazole ring is a critical design element that profoundly influences the molecule's properties and biological activity. Firstly, methylation at the N1 position resolves the potential for annular tautomerism that exists in NH-pyrazoles, thereby locking the scaffold into a single, defined constitutional isomer. nih.gov This removes ambiguity in the orientation of substituents at positions C3 and C5 and ensures a consistent presentation of the pharmacophore to the biological target.
The N1-methyl group itself contributes to the SAR in several ways:
Hydrophobicity : It adds a small lipophilic character, which can enhance binding in hydrophobic regions and affect physicochemical properties like solubility and cell permeability.
Modulation of Activity : The impact of N1-methylation is highly target-dependent. For example, in a series of 5-aminopyrazole derivatives targeting p38MAPK, N1-methylation was shown to increase activity. nih.gov Conversely, in a different study on meprin inhibitors, N-methylation of a 3,5-diphenylpyrazole (B73989) scaffold resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted analogue. nih.gov This highlights the role of the N1-substituent as a key "tuning" element that must be optimized for each specific biological target.
Role of the C4-Amino Functionality in Receptor Binding and Hydrogen Bonding Networks
The amino group at the C4 position is a powerful pharmacophoric feature, primarily due to its ability to form strong, directional hydrogen bonds. Aminopyrazoles are recognized as advantageous frameworks for creating ligands that can interact effectively with enzymes and receptors. nih.gov Specifically, 4-aminopyrazoles (4APs) have been investigated for a range of biological activities, underscoring the importance of this functional group. nih.gov As a hydrogen bond donor, the -NH2 group can engage with backbone carbonyls or specific amino acid side chains (e.g., Asp, Glu, Ser, Thr) of a target protein, often providing a critical anchor point for binding.
The exocyclic C4-amino group is basic and, at physiological pH (≈7.4), is expected to exist in equilibrium between its neutral (-NH2) and protonated (-NH3+) states. The protonated form can engage in powerful electrostatic or ionic interactions (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, within a receptor's active site. This type of interaction can be a dominant contributor to binding affinity. In the development of sigma-1 receptor ligands, a protonated nitrogen was found to be crucial for interacting with a key glutamic acid residue (Glu172). researchgate.net Therefore, the ability of the C4-amino group to become protonated is a vital aspect of its role in molecular recognition, providing a strong, positively charged anchor.
The C4-amino group serves as a versatile synthetic handle for further derivatization, allowing for the exploration of chemical space and the introduction of additional recognition elements. Converting the amine into amides or ureas is a common strategy in medicinal chemistry to enhance binding affinity and selectivity.
This derivatization fundamentally changes the functionality:
Introduction of H-bond Acceptors : The carbonyl oxygen of an amide or urea (B33335) is a strong hydrogen bond acceptor, providing a new point of interaction with hydrogen bond donors (e.g., backbone N-H, Lys, Arg) on the receptor.
Retention/Addition of H-bond Donors : The resulting amide or urea N-H retains hydrogen bond donor capability.
Vectorial Extension : The substituent attached to the new amide or urea functionality (R' in the table below) can be extended into new regions of the binding pocket to form additional favorable interactions.
Studies on related scaffolds, such as 1H-pyrazole-3-carboxamides, have shown that the pyrazole-amide framework can form multiple conserved hydrogen bonds with the critical "hinge region" of protein kinases, demonstrating the power of this modification. mdpi.com
The following table outlines the SAR implications of derivatizing the C4-amino group.
| Derivative Type | R' Group | Key Interaction Features | Potential SAR Outcome |
| Amide | Methyl | Carbonyl (H-acceptor), N-H (H-donor) | Probes for local H-bonding partners |
| Amide | Phenyl | Adds potential for π-π stacking or hydrophobic interactions | Explores larger, aromatic-binding pockets |
| Amide | 4-pyridyl | Introduces a basic nitrogen for H-bonding or salt bridge formation | Probes for polar/acidic regions; can improve solubility |
| Urea | Ethyl | Carbonyl (H-acceptor), two N-H (H-donors) | Increased H-bonding capacity compared to amide |
| Urea | Cyclopropyl | Rigid substituent explores specific steric constraints | Tests for defined, small hydrophobic pockets |
Development of Theoretical Pharmacophore Models for Related Biological Targets
The development of theoretical pharmacophore models is a crucial step in understanding the key molecular interactions required for the biological activity of a ligand series. For derivatives of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine, which often target protein kinases, a pharmacophore model typically encapsulates the essential structural features for potent inhibition. These models are generated based on the three-dimensional structures of known active ligands and their interactions with the target protein's active site.
A common pharmacophore model for kinase inhibitors based on the 4-aminopyrazole scaffold includes several key features. The pyrazole ring often serves as a central scaffold, with the 4-amino group acting as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain. The substituents at other positions of the pyrazole ring are then oriented to occupy specific pockets within the active site.
For a hypothetical pharmacophore model for a target of this compound derivatives, the following features can be proposed based on studies of similar kinase inhibitors nih.govnih.gov:
Hydrogen Bond Donor (HBD): The exocyclic amino group at the C4 position of the pyrazole ring is a critical HBD, forming a key hydrogen bond with the backbone carbonyl oxygen of a hinge region residue in the ATP-binding site of many kinases.
Hydrogen Bond Acceptor (HBA): One of the nitrogen atoms of the pyrazole ring can act as an HBA, interacting with backbone NH groups in the hinge region.
Hydrophobic Group (HY): The cyclohexyl group at the C3 position is a significant hydrophobic feature. It is expected to occupy a hydrophobic pocket in the active site, contributing to the ligand's affinity and selectivity. The size and conformation of this group are critical for optimal fitting.
A generalized pharmacophore model for 4-aminopyrazole-based kinase inhibitors is depicted in the table below, outlining the essential features and their roles in ligand binding.
| Pharmacophore Feature | Corresponding Moiety on this compound | Putative Interaction with Kinase Active Site |
| Hydrogen Bond Donor | 4-Amino group | Interaction with the hinge region backbone carbonyls |
| Hydrogen Bond Acceptor | Pyrazole ring nitrogen | Interaction with the hinge region backbone amides |
| Hydrophobic Region 1 | Cyclohexyl group at C3 | Occupies a hydrophobic pocket, influencing affinity and selectivity |
| Hydrophobic Region 2 | Methyl group at N1 | Fills a smaller hydrophobic pocket, contributes to van der Waals interactions |
This model serves as a three-dimensional query for virtual screening of compound libraries to identify novel scaffolds or for guiding the design of new derivatives with improved potency and selectivity. The precise geometry and distances between these features are critical for effective binding and are refined based on the structures of highly active compounds.
Computational Approaches to Ligand Design and Optimization Based on SAR
Computational chemistry provides a powerful toolkit for the design and optimization of ligands based on their structure-activity relationships (SAR). For derivatives of this compound, a variety of computational methods can be employed to rationalize experimental SAR data and to predict the activity of novel, untested compounds.
Molecular Docking:
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 4-aminopyrazole derivatives, docking studies can elucidate the binding mode within the ATP-binding site of a target kinase. These studies often confirm the key interactions predicted by the pharmacophore model, such as the hydrogen bonds between the 4-amino group and the hinge region.
Docking simulations can also explain the impact of different substituents on binding affinity. For instance, varying the size and nature of the group at the C3 position (e.g., cyclohexyl vs. phenyl) can be modeled to assess the fit within the hydrophobic pocket. The table below illustrates hypothetical docking scores for a series of analogs, demonstrating how computational predictions can align with experimental activity.
| Compound | C3-Substituent | N1-Substituent | Hypothetical Docking Score (kcal/mol) | Predicted Activity |
| 1 | Cyclohexyl | Methyl | -9.5 | High |
| 2 | Phenyl | Methyl | -8.7 | Moderate |
| 3 | Isopropyl | Methyl | -7.9 | Moderate-Low |
| 4 | Cyclohexyl | Ethyl | -9.2 | High |
| 5 | Cyclohexyl | H | -8.1 | Moderate |
These predicted scores can guide the synthesis of new derivatives by prioritizing those with the most favorable predicted binding energies.
3D-Quantitative Structure-Activity Relationship (3D-QSAR):
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to derive a statistical correlation between the 3D properties of a set of molecules and their biological activities. These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity frontiersin.org.
For a series of this compound derivatives, a 3D-QSAR model could reveal the following insights for ligand optimization:
Steric Fields: A green contour map around the C3-cyclohexyl group would suggest that bulky substituents are favored in this region, while a yellow contour map would indicate that steric hindrance in a particular orientation is detrimental to activity.
Electrostatic Fields: A blue contour map near the 4-amino group would indicate that electropositive potential (e.g., from the hydrogen bond donor) is crucial for activity. A red contour map elsewhere might suggest where an electronegative group could enhance binding.
Hydrophobic Fields: A yellow contour map encompassing the cyclohexyl and N1-methyl groups would highlight the importance of hydrophobic character in these positions for optimal interaction with the target.
By interpreting these contour maps, medicinal chemists can rationally design new analogs with modifications predicted to enhance their biological activity. For example, if a CoMFA map shows a favorable steric region extending from the cyclohexyl group, analogs with larger cycloalkyl groups could be synthesized and tested.
Prospective Applications and Future Research Directions of 3 Cyclohexyl 1 Methyl 1h Pyrazol 4 Amine
Utility as a Versatile Synthetic Intermediate in Organic Synthesis
The presence of a nucleophilic amino group on the electron-rich pyrazole (B372694) ring makes 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine a highly valuable precursor in organic synthesis. This is particularly true for the construction of complex heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry and materials science.
Building Block for Complex Heterocyclic Architectures
The primary amine functionality of this compound serves as a key reactive handle for the construction of fused heterocyclic systems. By reacting with appropriate bifunctional electrophiles, a variety of bicyclic and polycyclic structures can be accessed. Notably, this compound is an ideal precursor for the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, two classes of heterocycles with well-documented biological activities. rsc.orgnih.govsemanticscholar.orgmedjchem.comekb.egresearchgate.netnih.govresearchgate.netbeilstein-journals.org
The general synthetic strategy involves the condensation of the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The regiochemical outcome of this cyclization can often be controlled by the reaction conditions and the nature of the substituents on both reactants. For instance, the reaction with a β-diketone can lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) ring system. semanticscholar.orgresearchgate.netnih.gov
Table 1: Examples of Fused Heterocyclic Systems Synthesized from Aminopyrazole Precursors
| Aminopyrazole Precursor | 1,3-Dicarbonyl Compound | Fused Heterocycle | Reference |
| 5-Amino-3-phenyl-1H-pyrazole | Acetylacetone | 7-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine | semanticscholar.org |
| 5-Amino-1H-pyrazole-4-carbonitrile | Ethyl acetoacetate | 5-Amino-7-hydroxy-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | researchgate.net |
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | Diethyl malonate | Pyrazolo[3,4-d] rsc.orgresearchgate.netlongdom.orgtriazolo[4,3-c]pyrimidine | nih.gov |
Precursor in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. The reactivity of this compound makes it an excellent candidate for participation in such transformations. researchgate.netlongdom.orgnih.govbeilstein-journals.orgrsc.orgmdpi.com
For example, in a three-component reaction, the aminopyrazole can react with an aldehyde and a compound containing an active methylene (B1212753) group to construct highly substituted pyridine (B92270) rings fused to the pyrazole core, leading to pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org The diversity of commercially available aldehydes and active methylene compounds allows for the rapid generation of a library of complex molecules from the common aminopyrazole precursor.
Table 2: Illustrative Multicomponent Reaction Involving an Aminopyrazole
| Component 1 | Component 2 | Component 3 | Product | Reference |
| 3-Amino-1-phenyl-1H-pyrazole | Benzaldehyde | Malononitrile (B47326) | 6-Amino-1,4-diphenyl-1,4-dihydropyrazolo[3,4-b]pyridine-5-carbonitrile | beilstein-journals.org |
Potential in Materials Science Research
The structural characteristics of this compound also suggest its potential utility in the field of materials science, particularly in the development of coordination polymers and supramolecular assemblies.
Ligands in Coordination Chemistry
The pyrazole ring contains two nitrogen atoms that can act as coordination sites for metal ions. The presence of the additional amino group in this compound provides a further coordination site, making it a potential bidentate or bridging ligand. The formation of coordination polymers with various metal ions could lead to materials with interesting magnetic, optical, or catalytic properties. nih.govmdpi.commdpi.combohrium.comunibo.it The cyclohexyl and methyl substituents can also influence the solid-state packing and dimensionality of the resulting coordination network.
Table 3: Examples of Coordination Polymers with Azole-based Ligands
| Ligand | Metal Ion | Resulting Structure | Reference |
| 2-Aminopyrazine | Co(II), Cu(II) | 1D coordination polymers | nih.govmdpi.com |
| Pyrazole | Cu(II) | 1D and 3D coordination polymers | unibo.it |
| 4-Bromo-1H-pyrazole | Ag(I) | 1D coordination polymer | bohrium.com |
Mechanistic Studies of Enzyme Inhibition (Non-Clinical Focus)
Pyrazole-containing molecules are prevalent in medicinal chemistry and are known to inhibit a variety of enzymes, particularly protein kinases. rsc.orglongdom.orgresearchgate.netnih.govdergipark.org.trdntb.gov.uanih.govnih.govnih.govresearchgate.netmdpi.comnih.gov The this compound scaffold can serve as a foundational structure for the design of enzyme inhibitors for non-clinical mechanistic studies. Such studies are crucial for understanding the molecular interactions between an inhibitor and its target enzyme, which can guide the design of more potent and selective inhibitors.
Derivatives of this aminopyrazole could be synthesized to probe the active site of specific enzymes. The amino group provides a convenient point for chemical modification, allowing for the introduction of various functionalities designed to interact with specific amino acid residues in the enzyme's binding pocket. For instance, acylation of the amino group could lead to compounds that form key hydrogen bonds with the hinge region of a kinase active site, a common binding mode for ATP-competitive inhibitors. nih.gov
Table 4: Examples of Pyrazole-Based Enzyme Inhibitors and their Mechanism
| Enzyme Target | Pyrazole Derivative Class | General Mechanism of Inhibition | Reference |
| Protein Kinases (e.g., EGFR, FGFR) | Aminopyrazoles, Pyrazolo[1,5-a]pyrimidines | ATP-competitive inhibition | rsc.orgnih.govnih.govresearchgate.net |
| Thrombin | Acylated 1H-pyrazol-5-amines | Covalent modification of the active site serine | mdpi.com |
| N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) | Pyrazole-based amides | Competitive inhibition | mdpi.com |
| Carbonic Anhydrase | Aminopyrine | Non-competitive inhibition | dergipark.org.tr |
By systematically modifying the structure of this compound and studying the effects of these modifications on enzyme inhibition, valuable structure-activity relationship (SAR) data can be generated. This information is fundamental to understanding the molecular basis of enzyme function and inhibition.
Probing Ligand-Enzyme Interactions at a Molecular Level
The aminopyrazole core is a recognized pharmacophore that interacts with various enzyme classes, particularly kinases. nih.gov Structure-activity relationship (SAR) studies on aminopyrazole-based inhibitors targeting enzymes like c-Jun N-terminal kinase 3 (JNK3) reveal that the pyrazole ring acts as a scaffold for positioning substituents to interact with the enzyme's active site. nih.gov
For this compound, the 4-amino group is positioned to act as a crucial hydrogen bond donor or acceptor, anchoring the ligand within the enzyme's binding pocket. The N-methyl group can influence the planarity and electronic properties of the pyrazole ring, which in turn affects its interaction with the protein backbone. nih.gov The cyclohexyl group at the 3-position is expected to occupy a hydrophobic pocket within the active site, contributing to binding affinity and selectivity. nih.gov
Future experimental research, such as X-ray crystallography of the compound in complex with target enzymes, would be invaluable for visualizing these interactions at an atomic level. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could quantify the binding affinity and thermodynamics of the interaction, providing a deeper understanding of the molecular recognition process.
| Structural Moiety | Potential Interaction | Relevant Enzyme Class (Example) |
| 4-Amino Group | Hydrogen bonding with active site residues | Kinases, Amine Oxidases |
| Pyrazole Core | Scaffold for substituent orientation, potential π-stacking | Kinases, Dehydrogenases |
| 1-Methyl Group | Modulates electronic properties and planarity | Kinases |
| 3-Cyclohexyl Group | Hydrophobic interactions, selectivity determinant | Kinases, Dehydrogenases |
Elucidation of Inhibitory Mechanisms via Computational Methods
Computational chemistry offers powerful tools to predict and analyze the binding of small molecules like this compound to biological targets. nih.govijpbs.com Molecular docking simulations can predict the preferred binding pose of the compound within an enzyme's active site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.govijpbs.com
For instance, docking studies on pyrazole derivatives targeting carbonic anhydrase have shown that the pyrazole core orients the molecule, while substituents form specific interactions that determine inhibitory potency. nih.gov In the case of this compound, docking could elucidate how the cyclohexyl group fits into hydrophobic pockets and how the 4-amino group interacts with polar residues.
Molecular dynamics (MD) simulations can further refine these models by simulating the dynamic behavior of the ligand-enzyme complex over time, providing insights into the stability of the binding and the conformational changes that may occur upon ligand binding. nih.gov Free energy calculations, such as MM-PBSA and MM-GBSA, can be employed to estimate the binding free energy, offering a quantitative measure of the ligand's affinity for the enzyme. nih.gov These computational approaches are instrumental in rational drug design, guiding the synthesis of more potent and selective inhibitors. nih.gov
Role in Agrochemical Research: Design Principles for Bioactive Compounds (Mechanistic)
The pyrazole ring is a prominent feature in many commercially successful agrochemicals, including fungicides, herbicides, and insecticides. nih.govmdpi.com Pyrazole-based fungicides, for example, often act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain of fungal pathogens. acs.orgacs.org
The design of this compound aligns with several principles for creating bioactive agrochemicals. The lipophilic cyclohexyl group can enhance the compound's ability to penetrate the waxy cuticle of plants and the cell membranes of fungi or insects. The aminopyrazole core can be crucial for binding to the target enzyme. nih.gov
Mechanistic studies on analogous pyrazole carboxamides have shown that the pyrazole ring and adjacent amide group are essential for binding to the SDH enzyme complex. acs.org The substituents on the pyrazole ring then modulate the potency and spectrum of activity. For this compound, the 4-amino group could potentially be a bioisostere for an amide linkage, participating in similar binding interactions. Future research should focus on synthesizing and testing this compound and its derivatives against a panel of agricultural pests and pathogens to determine its efficacy and mode of action.
| Design Principle | Relevance to this compound | Potential Agrochemical Application |
| Lipophilic Substituents | The cyclohexyl group enhances lipophilicity. | Improved penetration into target organisms (fungi, insects). |
| Bioactive Core | The aminopyrazole scaffold is known for its biological activity. | Potential for fungicidal, insecticidal, or herbicidal action. |
| Target-Specific Interactions | The 4-amino group can form key hydrogen bonds with target enzymes. | Inhibition of crucial enzymes like succinate dehydrogenase. |
Emerging Trends and Future Perspectives in Pyrazole and Aminopyrazole Research
The field of pyrazole and aminopyrazole research is continually evolving, with several exciting trends on the horizon. One major area of focus is the development of highly selective kinase inhibitors for the treatment of cancers and inflammatory diseases. nih.govnih.gov The structural features of this compound make it a candidate for exploration in this area.
Another emerging trend is the use of pyrazole derivatives in the development of new anti-infective agents to combat drug-resistant bacteria and fungi. mdpi.com The adaptability of the aminopyrazole scaffold allows for the design of compounds that can target novel microbial enzymes. mdpi.com
Furthermore, there is growing interest in the application of pyrazoles in materials science and as chemical probes for studying biological processes. The future of pyrazole research will likely involve a multidisciplinary approach, combining synthetic chemistry, computational modeling, and advanced biological screening to unlock the full potential of this versatile class of compounds. mdpi.com The exploration of compounds like this compound and its analogs will contribute to these advancements, potentially leading to new therapeutic agents and agrochemicals.
Q & A
Q. What are the optimal synthetic routes for 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves coupling reactions between pyrazole precursors and cyclohexylamine derivatives. For example, copper-catalyzed cross-coupling (e.g., Ullmann-type reactions) under controlled conditions (e.g., DMSO solvent, cesium carbonate base, 35°C) can introduce the cyclohexyl group to the pyrazole core . Yield optimization requires:
- Catalyst screening : Copper(I) bromide or palladium catalysts enhance coupling efficiency.
- Solvent selection : Polar aprotic solvents like DMSO improve solubility of intermediates.
- Temperature control : Lower temperatures (30–40°C) reduce side reactions.
Post-synthesis purification via column chromatography (ethyl acetate/hexane gradients) is critical for isolating high-purity products .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
Methodological Answer:
- NMR spectroscopy : H and C NMR identify substituent positions. For example, methyl groups on pyrazole typically resonate at δ 2.2–2.3 ppm, while cyclohexyl protons appear as multiplet peaks between δ 1.2–2.0 ppm .
- X-ray crystallography : Single-crystal analysis resolves regiochemistry. Software like SHELXL refines structural models, with R-factors <0.05 indicating high accuracy .
- Mass spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Advanced Research Questions
Q. How do electronic effects of the cyclohexyl group influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer: The cyclohexyl group’s steric bulk and electron-donating properties modulate:
- Binding affinity : Docking studies (e.g., AutoDock Vina) show cyclohexyl enhances hydrophobic interactions with enzyme pockets (e.g., kinase targets) .
- Metabolic stability : Comparative assays (e.g., liver microsome stability tests) reveal reduced oxidative metabolism compared to aromatic substituents .
- Solubility : LogP calculations (e.g., SwissADME) predict lower aqueous solubility, requiring formulation optimization for in vivo studies .
Q. What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Dose-response standardization : Use IC curves to compare potency under identical assay conditions (e.g., ATP concentration in kinase assays) .
- Off-target profiling : Broad-spectrum screening (e.g., Eurofins Panlabs panel) identifies confounding interactions with unrelated receptors .
- Structural analogs : Synthesize derivatives (e.g., replacing cyclohexyl with cyclopropyl) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Tools like Schrödinger’s QikProp estimate bioavailability (%F >50%), blood-brain barrier penetration (logBB <0.3), and CYP450 inhibition risks .
- Molecular dynamics (MD) : Simulations (e.g., GROMACS) model binding kinetics to plasma proteins (e.g., human serum albumin) .
- Quantum mechanics (QM) : DFT calculations (e.g., Gaussian 16) optimize ground-state geometries for docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
